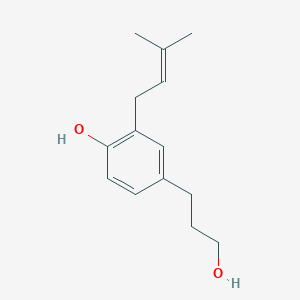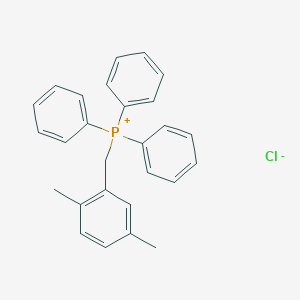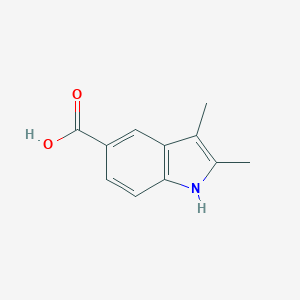
Zanthoxylol
Übersicht
Beschreibung
Zanthoxylol is a naturally occurring compound found in various species of the genus Zanthoxylum, which belongs to the Rutaceae family. This genus is widely distributed in tropical and subtropical regions and is known for its medicinal and culinary uses. This compound is a bioactive compound that has garnered interest due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zanthoxylol typically involves the extraction of the compound from the plant material of Zanthoxylum species. The extraction process often includes the use of solvents such as ethanol or methanol to isolate the bioactive components. The plant material is usually dried and ground before being subjected to solvent extraction. The extract is then concentrated and purified using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction processes. The plant material is harvested and processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then subjected to various purification steps, including filtration, distillation, and chromatography, to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Zanthoxylol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to synthesize derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds. These products often exhibit enhanced bioactivity and are of interest for further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Zanthoxylol has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds. Its chemical structure serves as a template for designing new molecules with potential therapeutic properties.
Biology: In biological research, this compound is studied for its effects on cellular processes, including its anti-inflammatory and antimicrobial activities. It is also used to investigate its potential as a natural pesticide.
Medicine: this compound has shown promise in the treatment of various medical conditions, including inflammation, pain, and microbial infections. Its potential as an anti-cancer agent is also being explored.
Industry: In the industrial sector, this compound is used in the formulation of natural products, including cosmetics and personal care products, due to its antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of Zanthoxylol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to activate antioxidant pathways, thereby reducing inflammation and oxidative stress. Additionally, this compound may interact with microbial cell membranes, leading to the disruption of microbial growth and survival.
Vergleich Mit ähnlichen Verbindungen
Zanthoxylol can be compared with other similar compounds found in the Zanthoxylum genus, such as sesamine, zanthoxylin, and zanthoxylumamide. These compounds share similar bioactive properties but differ in their chemical structures and specific biological activities.
Sesamine: Known for its anti-plasmodial and anti-inflammatory activities.
Zanthoxylin: Exhibits analgesic and anti-inflammatory effects.
Zanthoxylumamide: Possesses antimicrobial and anti-cancer properties.
This compound is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its versatility and effectiveness make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4-(3-hydroxypropyl)-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXJKHDIYTXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159266 | |
| Record name | Zanthoxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-57-6 | |
| Record name | Zanthoxylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zanthoxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)




![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)

